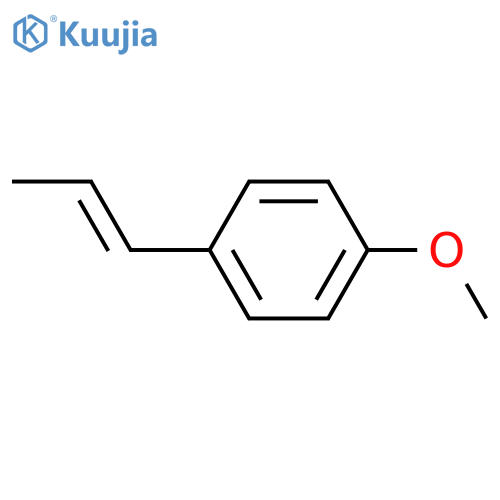

Cas no 57131-42-7 (Benzene, 1-methoxy-4-(1E)-1-propen-1-yl-)

Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- 化学的及び物理的性質

名前と識別子

-

- Anisole, p-propenyl-, (E)- (8CI)

- Benzene, 1-methoxy-4-(1-propenyl)-, (E)-

- Benzene, 1-methoxy-4-(1E)-1-propenyl- (9CI)

- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene

- (E)-1-(4-Methoxyphenyl)propene

- (E)-1-Methoxy-4-(1-propen-1-yl)benzene

- (E)-1-Methoxy-4-(prop-1-en-1-yl)benzene

- (E)-1-p-Methoxyphenylpropene

- (E)-Anethol

- (E)-Anethole

- 1-Methoxy-4-[(1E)-1-propenyl]benzene

- NSC 209529

- trans-1-(4-Methoxyphenyl)-1-propene

- trans-1-(p-Methoxyphenyl)-1-propene

- trans-1-(p-Methoxyphenyl)propene

- trans-1-p-Anisylpropene

- trans-4-(1-Propenyl)anisole

- trans-4-Methoxy-β-methylstyrene

- trans-Anethol

- trans-Anethole

- trans-p-Anethole

- trans-p-Methoxy-β-methylstyrene

- Benzene, 1-methoxy-4-(1E)-1-propen-1-yl-

-

- インチ: 1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+

- InChIKey: RUVINXPYWBROJD-ONEGZZNKSA-N

- ほほえんだ: C1(=CC=C(C=C1)/C=C/C)OC

Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- 関連文献

-

Guangjie Zhang,Lingbiao Gu,Zhifang Lu,Chao Yuan,Yonghai Sun RSC Adv. 2019 9 5002

-

Caiyun Wang,Jing Sun,Yangqing Tao,Linxuan Fang,Junfeng Zhou,Menglu Dai,Meina Liu,Qiang Fang Polym. Chem. 2020 11 954

-

Jing Ye,Wenguang Wang,Chitang Ho,Jun Li,Xiaoyu Guo,Mingbo Zhao,Yong Jiang,Pengfei Tu Anal. Methods 2016 8 593

-

Samarjit Jana,Kartick Patra,Gopeswar Mukherjee,Shamee Bhattacharjee,Deba Prasad Mandal RSC Adv. 2015 5 56549

-

Beatriz Lastra-Barreira,Pascale Crochet Green Chem. 2010 12 1311

-

Lisha Zhu,Yanbiao Liu,Xuemei Ding,Xiongying Wu,Wolfgang Sand,Huiling Zhou RSC Adv. 2019 9 17726

-

Sunil Kumar Kandappa,Lakshmy Kannadi Valloli,Sapna Ahuja,Jayachandran Parthiban,J. Sivaguru Chem. Soc. Rev. 2021 50 1617

-

Samarjit Jana,Kartick Patra,Gopeswar Mukherjee,Shamee Bhattacharjee,Deba Prasad Mandal RSC Adv. 2015 5 56549

-

Xinglong Zhang,Robert S. Paton Chem. Sci. 2020 11 9309

-

Agnieszka Brandt,Long Chen,Bart E. van Dongen,Tom Welton,Jason P. Hallett Green Chem. 2015 17 5019

Benzene, 1-methoxy-4-(1E)-1-propen-1-yl-に関する追加情報

Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- (CAS No. 57131-42-7): A Comprehensive Overview

Benzene, 1-methoxy-4-(1E)-1-propen-1-yl-, identified by its Chemical Abstracts Service (CAS) number 57131-42-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a methoxy group and an allyl substituent on a benzene ring, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of bioactive molecules and synthetic intermediates.

The structural framework of Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- consists of a benzene core substituted at the 1-position with a methoxy group (–OCH₃) and at the 4-position with an allyl group (–CH₂=CH–CH₃). This configuration imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (allyl) groups creates a balance that can modulate interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of aromatic compounds with such substituent patterns. The methoxy group is well-known for its ability to enhance solubility and metabolic stability, while the allyl group can introduce conformational flexibility and participate in various chemical transformations. These features make Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- a promising scaffold for drug discovery.

One of the most compelling aspects of this compound is its utility as a building block in synthetic chemistry. The reactive sites on the benzene ring can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, allowing for the construction of more complex molecules. Additionally, the allyl group can undergo addition reactions or serve as a precursor for other functional groups, making it highly versatile in synthetic protocols.

Recent studies have highlighted the importance of Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- in the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The methoxy group enhances bioavailability, while the allyl moiety can interact with biological targets in unique ways. Preliminary computational studies suggest that this compound may exhibit favorable binding affinities to certain enzymes and receptors, warranting further experimental validation.

The synthesis of Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. A common approach involves the reaction of 4-hydroxybenzaldehyde with propenylboronic acid in the presence of a palladium catalyst, followed by methylation to introduce the methoxy group. This method leverages transition metal-catalyzed cross-coupling reactions, which are highly efficient and widely used in modern organic synthesis.

Another synthetic route involves the use of Grignard reagents or organolithium compounds to introduce the allyl group onto a pre-functionalized benzene ring. These reactions typically proceed under mild conditions and offer good regioselectivity when carefully optimized. The choice of solvent and reaction conditions can significantly influence the yield and purity of the final product, underscoring the importance of meticulous experimental design.

The chemical behavior of Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- has been extensively studied to understand its reactivity patterns and potential applications. The methoxy group can participate in hydrogen bonding interactions, affecting both solubility and molecular recognition processes. Meanwhile, the allyl group is susceptible to oxidation or polymerization under certain conditions but remains stable under controlled environments.

In pharmaceutical applications, Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- serves as a key intermediate in the synthesis of more complex drug candidates. Its structural features allow for modifications that can fine-tune pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). By incorporating this compound into drug design strategies, researchers aim to develop molecules with improved efficacy and reduced side effects.

The role of computational chemistry in understanding Benzene, 1-methoxy-4-(1E)-1-propen-1-yl-* has become increasingly prominent in recent years. Molecular modeling techniques enable researchers to predict binding affinities, metabolic pathways, and other critical parameters without resorting to extensive experimental screening. These tools have accelerated drug discovery pipelines by identifying promising candidates early in the development process.

Future directions in research may explore novel derivatives of Benzene, 1-methoxy-*4-(!E)-!propen-*! ! ! -! ! ! -! ! ! -! ! ! -! ! ! -! ! ! -! ! ! -! ! ! -! ! ! -! !y-* through combinatorial chemistry or high-throughput screening methods. Such approaches could uncover additional bioactive scaffolds with therapeutic potential across various disease areas.

In conclusion, Benzene, !methyl*-*o-*!*-*!*-*!*-*!*-*!*-*!*-*!*-*!*-*!*-*!*-*!*-*!*-Benze, identified by its CAS number *57* *13* *42* *7* *, is a versatile compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel bioactive molecules, while its synthetic accessibility allows for rapid exploration of derivatives through modern chemical methodologies.

57131-42-7 (Benzene, 1-methoxy-4-(1E)-1-propen-1-yl-) 関連製品

- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)

- 2138507-72-7(2-(3-methylbutyl)-4-phenylfuran-3-carboxylic acid)

- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)

- 681276-69-7(2-({1-(4-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide)

- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)

- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)

- 2228900-49-8(4-Chloro-2-(3-chloroprop-1-en-2-yl)-6-methoxyphenol)

- 2790095-60-0(N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide)

- 113772-13-7(Methyl Cyano(2-nitrophenyl)acetate)

- 941988-78-9(N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)